- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

97799-98-9 structure
Nome do Produto:5-Chloro-N-methylthiophene-2-carboxamide
N.o CAS:97799-98-9
MF:C6H6ClNOS
MW:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
5-Chloro-N-methylthiophene-2-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- Chave InChI: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(Cl)S1)NC
Propriedades Computadas
- Massa Exacta: 174.9858627g/mol
- Massa monoisotópica: 174.9858627g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 142
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 57.3Ų
Propriedades Experimentais
- Densidade: 1.3±0.1 g/cm3
- Ponto de Fusão: 164-166°C
- Ponto de ebulição: 298.8±25.0 °C at 760 mmHg
- Ponto de Flash: 134.5±23.2 °C
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300935-0.25g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Aaron | AR01B681-100mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 100mg |
$18.00 | 2025-02-09 | |
Aaron | AR01B681-5g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 5g |
$187.00 | 2025-02-09 | |
Enamine | EN300-300935-5g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 5g |
$743.0 | 2023-09-06 | |
Enamine | EN300-300935-10g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 10g |
$1101.0 | 2023-09-06 | |
Aaron | AR01B681-25mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 25mg |
$13.00 | 2025-02-09 | |
Enamine | EN300-300935-1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 1g |
$256.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 5g |
¥1560.00 | 2024-04-23 | |
A2B Chem LLC | AV99797-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 100mg |
$105.00 | 2024-07-18 |
5-Chloro-N-methylthiophene-2-carboxamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Phosphorus pentachloride
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referência
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Método de produção 3
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
Referência
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
Referência
- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impuritiesZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
Referência
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideChina, 2022, 9(18), 4924-4931,
Método de produção 6
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referência
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
Método de produção 7
Condições de reacção
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
Referência
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
Referência
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenesKhimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
Referência
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- Methylammonium Chloride
- 5-chlorothiophene-2-carboxylic acid
- 2-Acetyl-5-chlorothiophene
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- 5-Chlorothiophene-2-carbonyl chloride
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide Literatura Relacionada
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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